molecular formula C9H5BrO B6203246 1-(2-bromophenyl)prop-2-yn-1-one CAS No. 3463-32-9

1-(2-bromophenyl)prop-2-yn-1-one

Cat. No. B6203246
CAS RN: 3463-32-9
M. Wt: 209
InChI Key:
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Description

1-(2-bromophenyl)prop-2-yn-1-one, also known as 2-bromo-1-phenylprop-2-yn-1-one, is a synthetic organic compound that has multiple applications in the scientific research field. It is widely used in a variety of experiments, including synthesizing organic compounds, studying the mechanism of action, and determining the biochemical and physiological effects of certain compounds.

Scientific Research Applications

1-(2-bromophenyl)prop-2-yn-1-one is used in a variety of scientific research applications. It is commonly used as a starting material for the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and other compounds. It is also used to study the mechanism of action of certain compounds, such as those used in drug design. Additionally, it is used to determine the biochemical and physiological effects of certain compounds.

Mechanism of Action

The mechanism of action of 1-(2-bromophenyl)prop-2-yn-1-one is not well understood. However, it is known that the compound binds to certain proteins in the body, which can lead to the activation of signaling pathways and the modulation of gene expression. Additionally, it has been suggested that the compound may act as an agonist or antagonist of certain receptors in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-bromophenyl)prop-2-yn-1-one are largely unknown. However, it has been suggested that the compound may have anti-inflammatory and anti-cancer properties, as well as the ability to modulate gene expression. Additionally, it has been suggested that the compound may have an effect on the central nervous system, as well as on the immune system.

Advantages and Limitations for Lab Experiments

1-(2-bromophenyl)prop-2-yn-1-one has several advantages and limitations for use in lab experiments. One advantage is that the compound is relatively inexpensive and easy to obtain. Additionally, the compound is highly soluble in most organic solvents, making it easy to use in a variety of experiments. However, the compound is also highly reactive, which can lead to unwanted side reactions in some experiments. Additionally, the compound is volatile, which can lead to losses during storage and handling.

Future Directions

The future directions for 1-(2-bromophenyl)prop-2-yn-1-one are numerous. One potential direction is to further study the biochemical and physiological effects of the compound. Additionally, the compound could be used in the synthesis of new organic compounds, such as pharmaceuticals and agrochemicals. Additionally, the compound could be used to study the mechanism of action of certain compounds, such as those used in drug design. Finally, the compound could be used to further study the effects of the compound on the central nervous system and the immune system.

Synthesis Methods

The synthesis of 1-(2-bromophenyl)prop-2-yn-1-one can be accomplished using a variety of methods. The most common method is a reaction between 2-bromobenzaldehyde and trimethylsilylacetylene in the presence of a catalytic amount of a Lewis acid, such as boron trifluoride etherate. This reaction is carried out in a solvent, such as dichloromethane, at a temperature of 0°C. The reaction produces 1-(2-bromophenyl)prop-2-yn-1-one in a yield of approximately 80%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-bromophenyl)prop-2-yn-1-one involves the conversion of 2-bromophenylacetylene to 1-(2-bromophenyl)prop-2-yn-1-ol, followed by oxidation to the desired ketone.", "Starting Materials": [ "2-bromophenylacetylene", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium sulfate (Na2SO4)", "Sodium bicarbonate (NaHCO3)", "Potassium permanganate (KMnO4)", "Sulfuric acid (H2SO4)", "Acetone" ], "Reaction": [ "Step 1: Dissolve 2-bromophenylacetylene in a solution of NaOH in water.", "Step 2: Add HCl to the solution to acidify it and extract the product with ethyl acetate.", "Step 3: Dry the organic layer with Na2SO4 and evaporate the solvent to obtain 1-(2-bromophenyl)prop-2-yn-1-ol.", "Step 4: Oxidize the alcohol to the ketone using KMnO4 in the presence of H2SO4.", "Step 5: Purify the product by recrystallization from acetone." ] }

CAS RN

3463-32-9

Product Name

1-(2-bromophenyl)prop-2-yn-1-one

Molecular Formula

C9H5BrO

Molecular Weight

209

Purity

95

Origin of Product

United States

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